4-(4-bromobenzoyl)-2,6-dimethylmorpholine
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Overview
Description
4-(4-Bromobenzoyl)-2,6-dimethylmorpholine is an organic compound characterized by the presence of a bromobenzoyl group attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromobenzoyl)-2,6-dimethylmorpholine typically involves the reaction of 4-bromobenzoyl chloride with 2,6-dimethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products
Substitution Reactions: Products include substituted morpholine derivatives.
Oxidation and Reduction: Products include oxides or dehalogenated compounds.
Coupling Reactions: Products include complex organic molecules with extended conjugation.
Scientific Research Applications
4-(4-Bromobenzoyl)-2,6-dimethylmorpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-bromobenzoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: A precursor in the synthesis of 4-(4-bromobenzoyl)-2,6-dimethylmorpholine.
4-Bromobenzoic acid: Another related compound with similar chemical properties.
4-Bromophenyl 4-bromobenzoate:
Uniqueness
This compound is unique due to its specific combination of a bromobenzoyl group and a morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9-7-15(8-10(2)17-9)13(16)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDKMPZHGSWYOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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